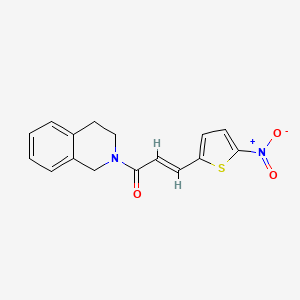
(2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This particular compound features a nitrothiophene moiety and a tetrahydroisoquinoline group, which contribute to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-nitrothiophene-2-carbaldehyde and 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The carbonyl group in the chalcone structure can be reduced to form an alcohol. Common reducing agents for this reaction include sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. This can be achieved using nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium catalyst, sodium dithionite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Reduction of Nitro Group: Amino derivative of the compound.
Reduction of Carbonyl Group: Alcohol derivative of the compound.
Substitution of Nitro Group: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties. The compound has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of inflammatory diseases and infections due to its anti-inflammatory and antimicrobial properties.
Industry: Could be used in the development of new materials with specific chemical properties, such as dyes or polymers.
作用機序
The mechanism of action of (2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one is not fully understood. it is believed that the compound exerts its effects through multiple pathways:
Antimicrobial Activity: The nitro group can generate reactive oxygen species (ROS) that damage bacterial cell membranes and DNA, leading to cell death.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar compounds to (2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one include other chalcones and derivatives with nitrothiophene and tetrahydroisoquinoline groups. Some examples are:
(2E)-3-(4-nitrophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one: Similar structure but with a nitrophenyl group instead of nitrothiophene.
(2E)-3-(5-nitrothiophen-2-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of tetrahydroisoquinoline.
Uniqueness: The combination of the nitrothiophene and tetrahydroisoquinoline groups in this compound provides a unique set of chemical and biological properties that are not found in other similar compounds
特性
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-15(7-5-14-6-8-16(22-14)18(20)21)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQLBNLVCDJTJV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
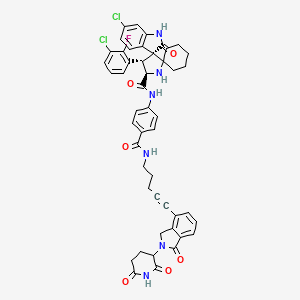
![2-Benzyl-7-chloro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2951638.png)
![(8R)-8-Hydroxy-2-methyl-7,8-dihydro-6H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2951640.png)

![1-(benzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2951643.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylethanesulfonamide](/img/structure/B2951645.png)
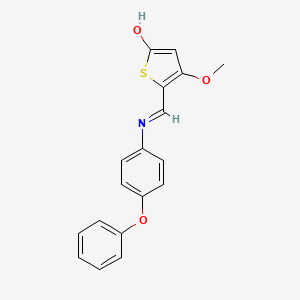
![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2951649.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2951652.png)
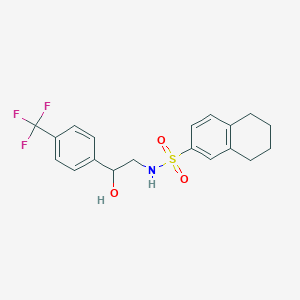
![3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid](/img/structure/B2951654.png)
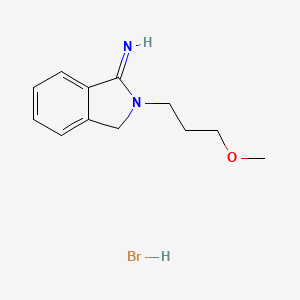
![3-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2951659.png)
